N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide
Overview
Description
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitro group, a pyrrolidine ring, and a pyridinecarbohydrazide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide typically involves the condensation reaction between 5-nitro-2-(1-pyrrolidinyl)benzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general steps are as follows:
Preparation of 5-nitro-2-(1-pyrrolidinyl)benzaldehyde: This intermediate can be synthesized by nitration of 2-(1-pyrrolidinyl)benzaldehyde using a nitrating agent like nitric acid.
Condensation Reaction: The 5-nitro-2-(1-pyrrolidinyl)benzaldehyde is then reacted with 2-pyridinecarbohydrazide in ethanol or methanol under reflux to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography might be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially affecting the pyrrolidine ring or the hydrazide moiety.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group, forming N’-[5-amino-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Potential formation of oxidized derivatives affecting different parts of the molecule.
Scientific Research Applications
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group and pyridine ring are often key functional groups in bioactive compounds.
Medicine: Potential use in drug development due to its structural features that may interact with biological targets.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-pyridinecarbohydrazide can be compared with other compounds that have similar structural features:
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]isonicotinohydrazide: Similar structure but with an isonicotinohydrazide moiety instead of pyridinecarbohydrazide.
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-thiophenecarbohydrazide: Contains a thiophene ring instead of a pyridine ring.
N’-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-furanecarbohydrazide: Features a furan ring instead of a pyridine ring.
Properties
IUPAC Name |
N-[(Z)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(15-5-1-2-8-18-15)20-19-12-13-11-14(22(24)25)6-7-16(13)21-9-3-4-10-21/h1-2,5-8,11-12H,3-4,9-10H2,(H,20,23)/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPRHBYOVQXVFI-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N\NC(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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